3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 4-chlorophenyl and p-tolyl groups. The final step involves the addition of the propanoic acid moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: This compound shares the 4-chlorophenyl group but lacks the pyrazole ring and p-tolyl group.
4-Chlorocinnamic acid: Similar in structure but with a different functional group arrangement.
3-(4-Bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-2-9-17(10-3-13)22-12-15(6-11-18(23)24)19(21-22)14-4-7-16(20)8-5-14/h2-5,7-10,12H,6,11H2,1H3,(H,23,24) |
InChI Key |
SCNOGEBZUFTMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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